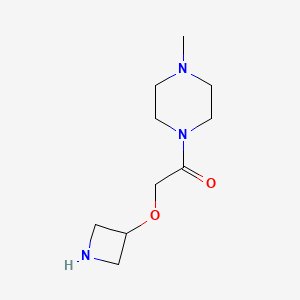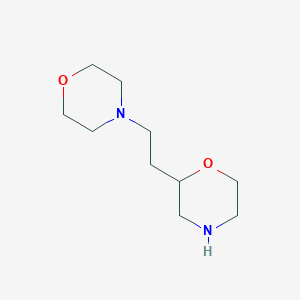
2-(2-Morpholinoethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Morpholinoethyl)morpholine is an organic compound that features a morpholine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)morpholine typically involves the reaction of morpholine with ethyl acrylate through a Michael addition reaction. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) in an aqueous medium. The resulting product is then subjected to further reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound can be achieved through the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Morpholinoethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while substitution reactions can produce a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Morpholinoethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Morpholinoethyl)morpholine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .
Comparación Con Compuestos Similares
Morpholine: A simpler analog that lacks the additional ethyl group.
Piperidine: Another six-membered ring compound with similar properties but different reactivity due to the absence of an oxygen atom in the ring.
Pyrrolidine: A five-membered ring analog with different steric and electronic properties.
Uniqueness: 2-(2-Morpholinoethyl)morpholine is unique due to its dual morpholine ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2 |
Clave InChI |
WBGIPCGGYWVRMP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)

![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)

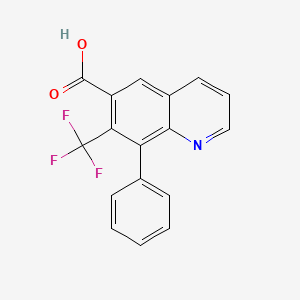
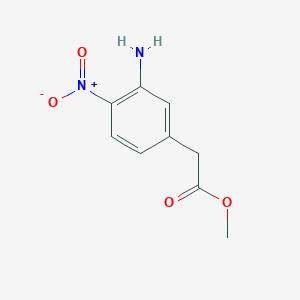
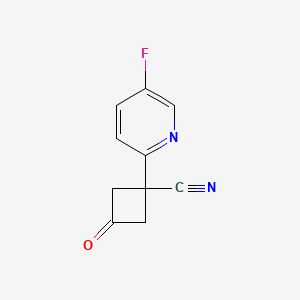
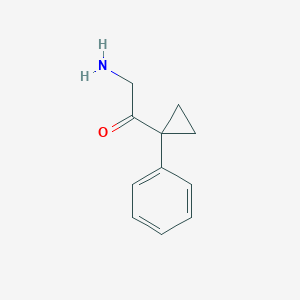
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
